1-Tridecanol

説明

Tridecan-1-ol is a long-chain primary fatty alcohol that is tridecane substituted by a hydroxy group at position 1. It has a role as a bacterial metabolite, a plant metabolite and a human metabolite. It is a tridecanol and a long-chain primary fatty alcohol.

1-Tridecanol has been reported in Angelica gigas, Mikania cordifolia, and other organisms with data available.

RN given refers to parent cpd

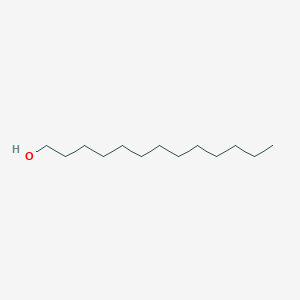

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRVVPUIAFSTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22758-82-3 (tri-aluminum salt) | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021947 | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS. | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers) | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.9 (Air = 1), Relative vapor density (air = 1): 6.9 | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER WHITE LIQ, Crystals from alcohol | |

CAS No. |

26248-42-0, 112-70-9, 80206-82-2 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TRIDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C12-14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I9428H868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Tridecanol

This guide provides a comprehensive overview of this compound (also known as tridecyl alcohol), focusing on its chemical structure, physicochemical properties, synthesis, and applications relevant to scientific research and development.

Chemical Structure and Identity

This compound is a long-chain primary fatty alcohol. Its structure consists of a thirteen-carbon aliphatic chain with a hydroxyl (-OH) group attached to the terminal carbon atom.[1][2] This structure gives the molecule a polar head (the hydroxyl group) and a long, non-polar, lipophilic tail, which is characteristic of fatty alcohols.[3]

The IUPAC name for this compound is Tridecan-1-ol .[4][5] Its chemical formula is C₁₃H₂₈O.

Physicochemical and Quantitative Data

This compound is a white, waxy solid or a colorless to pale yellow oily liquid at room temperature, with a faint, fatty or mild alcoholic odor. It is practically insoluble in water but soluble in organic solvents like ethanol and ether. Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Tridecan-1-ol | |

| Synonyms | Tridecyl alcohol, n-Tridecanol | |

| CAS Number | 112-70-9 | |

| Molecular Formula | C₁₃H₂₈O | |

| Molecular Weight | 200.36 g/mol | |

| Appearance | White solid or colorless oily liquid | |

| Melting Point | 29-34 °C (lit.) | |

| Boiling Point | 274-280 °C (lit.) | |

| 155-156 °C at 15 mmHg | ||

| Density | 0.822 - 0.84 g/mL at 25 °C (lit.) | |

| Vapor Density | 6.9 (vs air) | |

| Solubility in Water | Insoluble (2.4 x 10⁻³ g/L at 25 °C) | |

| Flash Point | 120 °C | |

| Autoignition Temp. | 260 °C |

Synthesis and Manufacturing

Commercial production of this compound is predominantly synthetic, as natural sources containing C13 fatty acids are rare. The primary industrial methods include:

-

The Oxo Process (Hydroformylation): This is a major industrial route for producing aldehydes from olefins. For this compound, the process starts with dodecenes (C12 olefins), which are reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. This reaction, known as hydroformylation, produces tridecanal. The resulting aldehyde is then hydrogenated to yield this compound. A major isomer in commercial-grade products produced this way is tetramethyl-1-nonanol.

-

Catalytic Hydrogenation of Tridecanoic Acid: this compound can also be synthesized by the reduction of tridecanoic acid (a C13 fatty acid) or its esters. This process typically involves high pressure and temperature in the presence of a metal catalyst, such as copper chromite.

Caption: Workflow of the industrial Oxo Process for this compound synthesis.

Applications in Research and Development

While this compound has no direct medical applications, it serves as a versatile intermediate and reagent in various fields.

-

Surfactant and Emollient Synthesis: Due to its amphipathic nature, it is used in the manufacture of surfactants, emulsifiers, and foaming agents for detergents and cleaning products. In cosmetics and personal care products, it functions as an emollient, thickening agent, and viscosity regulator.

-

Chemical Intermediate: this compound is a crucial starting material for synthesizing other chemicals. It is used to produce plasticizers, such as tris(tridecyl) trimellitate, which are vital additives in polymers. It also serves as an intermediate in the synthesis of esters used in industrial lubricants and as fragrance carriers.

-

Biochemical Research: As a fatty alcohol, it can be used in life science research related to lipid metabolism and as a standard in analytical chemistry. Deuterium-labeled this compound (this compound-d27) is used as a tracer to study the pharmacokinetic and metabolic profiles of drugs.

-

Agricultural Applications: In the agricultural industry, this compound is sometimes used as a plant growth regulator, where it can help stimulate root development and improve crop yields.

Experimental Protocols and Cited Syntheses

Detailed Protocol: Synthesis of Tris(tridecyl) Trimellitate

This protocol is based on methodologies described in patent literature for the esterification of trimellitic anhydride with this compound. Tris(tridecyl) trimellitate is a high-performance plasticizer.

Objective: To synthesize tris(tridecyl) trimellitate via esterification.

Materials:

-

Trimellitic anhydride

-

This compound (Tridecyl alcohol)

-

Catalyst (e.g., sulfuric acid, or an organotitanate like tetrabutyl titanate)

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer, thermometer, nitrogen inlet, and a water separator (e.g., Dean-Stark apparatus)

Methodology:

-

Charging the Reactor: Charge the reaction vessel with trimellitic anhydride and this compound. The typical molar ratio is 1 mole of trimellitic anhydride to 3-5 moles of this compound.

-

Catalyst Addition: Add the catalyst. The amount is typically 1.5-2.0% of the total mass of the reactants.

-

Reaction Conditions: Begin stirring and purge the system with nitrogen to create an inert atmosphere. Heat the mixture to the reaction temperature, typically between 190-220 °C.

-

Water Removal: Maintain the temperature and continuously remove the water generated during the esterification reaction using the water separator. The reaction is monitored by the amount of water collected and proceeds until no more water is generated.

-

Dealcoholization: After the reaction is complete, cool the mixture to approximately 120 °C. Apply a vacuum to distill off the excess unreacted this compound.

-

Purification: Cool the resulting crude ester to about 90 °C. The product can then be purified through washing, extraction, and drying to yield the final tris(tridecyl) trimellitate product.

Other Cited Reactions

-

Oxidative Conversion: this compound can be used as a reagent to synthesize 2,2,2-trifluoroethyl tridecanoate .

-

Nitrile Synthesis: In the presence of molecular iodine in aqueous ammonia, this compound can be converted to dodecanenitrile .

Toxicology and Safety

This compound is considered to have low acute toxicity. However, it can cause mild irritation to the skin and eyes. Prolonged dermal contact may lead to dryness. The toxicological properties have not been fully investigated.

-

Handling: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

-

Storage: Store in a cool, dry place in tightly sealed containers, away from strong oxidizing agents and ignition sources.

-

Incompatibilities: It is incompatible with strong reducing agents, concentrated acids, acid chlorides, and isocyanates. It may also react with and attack aluminum.

-

Carcinogenicity: It is not currently classified as a human carcinogen by major regulatory bodies like the IARC or the U.S. EPA.

References

1-Tridecanol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of 1-Tridecanol (CAS 112-70-9), a long-chain primary fatty alcohol. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document compiles essential data, outlines experimental protocols for property determination, and visualizes key industrial processes and applications.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₃H₂₈O, is a white, low-melting solid with a mild alcoholic odor at room temperature. It is a versatile organic compound used across various industries as a surfactant, lubricant, emollient, and chemical intermediate.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 112-70-9 |

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol |

| Appearance | White solid or colorless oily liquid |

| Odor | Mild, pleasant alcoholic odor |

| Density | 0.822 g/mL at 25 °C |

| Melting Point | 29-34 °C |

| Boiling Point | 155-156 °C at 15 mmHg; 274 °C at 760 mmHg |

| Flash Point | >110 °C (>230 °F) |

| Autoignition Temperature | 260 °C |

| Refractive Index | 1.4433 |

| Vapor Pressure | 0.001 mmHg @ 25 °C |

| Vapor Density | 6.9 (vs air) |

Table 2: Solubility and Partition Coefficient of this compound

| Solvent | Solubility |

| Water | 131.68 mg/L at 25 °C (practically insoluble) |

| Alcohol (Ethanol) | Soluble |

| Ether | Soluble |

| Chloroform | 0.1 g/mL (clear solution) |

| LogP (o/w) | 4.25 - 5.82 |

Chemical Reactivity and Stability

This compound is a stable compound under normal transport and storage conditions.[1] It is classified as a primary alcohol and exhibits typical reactions of this functional group, such as esterification.

-

Stability : Stable under normal temperatures and pressures.

-

Reactivity : Reacts with strong reducing agents, which can generate heat and flammable hydrogen gas. It is incompatible with strong acids, acid chlorides, and isocyanates.[1]

-

Hazardous Decomposition : When heated to decomposition, it can emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.

Experimental Protocols

The determination of the physicochemical properties of this compound can be performed using standardized methodologies. Below are detailed protocols based on established standards suitable for long-chain fatty alcohols.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM D5440 for fats and oils, which is applicable to fatty alcohols.[2][3]

-

Objective : To determine the temperature range over which this compound transitions from a solid to a liquid.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (1 mm inner diameter), thermometer.

-

Procedure :

-

Ensure the this compound sample is dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus next to the thermometer.

-

Heat the block rapidly to about 10-15°C below the expected melting point (approx. 30°C).

-

Reduce the heating rate to approximately 0.5-1°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.

-

Density Determination (Digital Density Meter)

This protocol follows the principles of ASTM D4052, suitable for determining the density of liquids like molten this compound.[4]

-

Objective : To measure the density of liquid this compound at a specified temperature (e.g., 25°C or 31°C).

-

Apparatus : Digital density meter with an oscillating U-tube, temperature control unit, syringe for sample injection.

-

Procedure :

-

Calibrate the instrument using dry air and distilled water at the test temperature (e.g., 25°C).

-

Melt the this compound sample and maintain its temperature just above its melting point to ensure it is a homogenous liquid.

-

Inject the liquid sample into the U-tube of the density meter, ensuring no air bubbles are present. The instrument will automatically detect and report if bubbles interfere with the reading.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated from the oscillation period and displayed by the instrument. The measurement is typically performed until a stable reading is achieved.

-

Record the density value in g/mL or g/cm³.

-

Boiling Point Determination (Distillation Method)

This protocol is based on ASTM D1078 for volatile organic liquids and is applicable to this compound.

-

Objective : To determine the boiling range of this compound at a specific pressure.

-

Apparatus : Distillation flask (100 mL), condenser, receiving graduated cylinder, thermometer or thermocouple, heating mantle.

-

Procedure :

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Place the flask in the heating mantle and assemble the distillation apparatus. The thermometer bulb should be positioned correctly at the vapor outlet to the condenser.

-

Begin heating the flask to induce boiling. Adjust the heating rate to maintain a steady distillation rate.

-

Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder (Initial Boiling Point).

-

Continue to record the temperature as the distillate is collected.

-

The final boiling point is the maximum temperature observed during the distillation.

-

Correct the observed boiling points for atmospheric pressure if it deviates from standard pressure (760 mmHg).

-

Water Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline 105 "Water Solubility" and is suitable for substances with solubility greater than 10⁻² g/L.

-

Objective : To determine the saturation concentration of this compound in water at a specific temperature.

-

Apparatus : Flask with a stirrer, constant temperature bath, analytical balance, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., Gas Chromatography).

-

Procedure :

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Place the flask in a constant temperature bath (e.g., 25°C) and stir the mixture for a sufficient time to reach equilibrium (preliminary tests suggest at least 24 hours).

-

After stirring, allow the mixture to settle to separate the undissolved solute.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous solution using a suitable analytical method like Gas Chromatography (GC).

-

The resulting concentration is reported as the water solubility at the specified temperature.

-

Industrial Synthesis and Applications

This compound is primarily synthesized industrially via the oxo process. Its unique properties make it a valuable component in a wide range of products.

Synthesis via the Oxo Process

The oxo process, or hydroformylation, is a key industrial method for producing alcohols. It involves reacting an alkene with syngas (a mixture of carbon monoxide and hydrogen). For this compound, the feedstock is typically dodecene (a C12 alkene).

Caption: Workflow of this compound synthesis via the oxo process.

Key Industrial Applications

The amphiphilic nature of this compound, with its long non-polar hydrocarbon tail and polar hydroxyl group, makes it an effective surfactant and emollient. It is a precursor for producing other commercially important chemicals.

Caption: Logical relationship of this compound's primary applications.

-

Cosmetics and Personal Care : Used as an emollient to soften and smooth the skin, a viscosity-controlling agent in creams and lotions, and as an emulsion stabilizer.

-

Surfactants and Detergents : Acts as a raw material for the synthesis of non-ionic surfactants (ethoxylates) used in cleaning products.

-

Lubricants : Employed as an additive in industrial lubricants to reduce friction and wear.

-

Plasticizers : Serves as a chemical intermediate for the production of plasticizers like ditridecyl phthalate, which increases the flexibility of plastics.

Safety and Handling

-

Hazards : May cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and use in a well-ventilated area.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep containers tightly closed.

References

The Occurrence and Biosynthesis of 1-Tridecanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecanol, a saturated 13-carbon primary fatty alcohol, is a naturally occurring plant metabolite found in a variety of species. While less common than its even-chained counterparts, this compound is a constituent of essential oils and plant waxes, contributing to their chemical profiles and potential biological activities. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in plants, delves into its biosynthetic pathway, and outlines detailed experimental protocols for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Sources and Occurrence of this compound in Plants

This compound has been identified as a volatile or semi-volatile component in various plant tissues, including leaves, flowers, and roots. Its presence is often associated with the plant's essential oil or cuticular wax. While not as abundant as other fatty alcohols, its detection in several species suggests a role in plant metabolism and chemical ecology.

Documented Plant Sources

Initial research has identified this compound in a number of plant species. It is recognized as a plant metabolite and has been specifically reported in plants such as Angelica gigas, Mikania cordifolia, and Coriandrum sativum.[1][2][3] Further investigation into the essential oils of various plants has revealed its presence in other species as well.

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following table summarizes the available quantitative data on the occurrence of this compound in plants.

| Plant Species | Plant Part | Concentration/Abundance | Analytical Method | Reference |

| Astragalus microcephalus | Aerial Parts (Essential Oil) | 6.2% | GC-MS | [4] |

| Green Leaf Composite | Leaves | 5.5 µg/g | Not Specified | [5] |

| Dead Leaves | Leaves | 51 µg/g | Not Specified | |

| Coriandrum sativum | Herb (Essential Oil) | Present, but variable | GC-MS |

Note: The data for Coriandrum sativum indicates its presence, but specific percentages of this compound were not consistently reported across different studies, highlighting the variability of essential oil composition.

Biosynthesis of this compound in Plants

The biosynthesis of fatty alcohols in plants is a well-established process involving the reduction of fatty acyl-CoAs. The synthesis of odd-chain fatty alcohols, such as this compound, follows a similar pathway but with a key difference in the initial substrate.

The Odd-Chain Fatty Acid Synthesis Pathway

The biosynthesis of even-chain fatty acids begins with the precursor acetyl-CoA. In contrast, the synthesis of odd-chain fatty acids, the precursors to odd-chain fatty alcohols, is initiated with propionyl-CoA. This three-carbon starter unit leads to the formation of fatty acids with an odd number of carbon atoms.

Reduction to this compound

Once the C13 fatty acid, tridecanoic acid, is synthesized and activated to its thioester form (tridecanoyl-CoA), it is then reduced to this compound. This reduction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs) . These enzymes utilize NADPH as a reductant to convert the fatty acyl-CoA to the corresponding primary alcohol. While the general function of FARs is understood, the specific FARs that exhibit a preference for odd-chain substrates like tridecanoyl-CoA are an area of ongoing research.

Experimental Protocols

The extraction and quantification of this compound from plant material typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following sections provide a detailed methodology for these procedures.

Extraction of this compound from Plant Material

Objective: To extract volatile and semi-volatile compounds, including this compound, from plant tissues.

Materials:

-

Fresh or dried plant material (leaves, flowers, roots, etc.)

-

Soxhlet apparatus or glassware for maceration/sonication

-

Organic solvents (e.g., hexane, ethanol, methanol, chloroform)

-

Rotary evaporator

-

Filter paper

-

Anhydrous sodium sulfate

-

Vials for sample storage

Procedure:

-

Sample Preparation:

-

For fresh plant material, wash gently to remove debris and pat dry.

-

For dried material, grind to a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction (Soxhlet Method):

-

Place a known amount of the prepared plant material into a thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with the chosen solvent (e.g., hexane for nonpolar compounds).

-

Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material.

-

The solvent will extract the desired compounds and, once the Soxhlet chamber is full, will siphon back into the boiling flask.

-

Continue the extraction for a sufficient period (e.g., 6-8 hours) to ensure complete extraction.

-

-

Solvent Extraction (Maceration/Sonication):

-

Place a known amount of the prepared plant material in a flask.

-

Add a sufficient volume of the chosen solvent to fully immerse the material.

-

For maceration, allow the mixture to stand for an extended period (e.g., 24-72 hours) with occasional agitation.

-

For sonication, place the flask in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

-

-

Concentration and Drying:

-

After extraction, filter the solvent extract to remove any solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the solvent.

-

Dry the remaining extract over anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract to a clean, pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.

-

Quantification of this compound by GC-MS

Objective: To identify and quantify this compound in the plant extract.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

This compound analytical standard

-

Internal standard (e.g., n-alkane of a different chain length)

-

Solvent for sample dilution (e.g., hexane)

-

Microsyringe for injection

Procedure:

-

Sample and Standard Preparation:

-

Dissolve a known amount of the dried plant extract in a specific volume of solvent (e.g., 1 mL of hexane).

-

Prepare a stock solution of the this compound analytical standard of a known concentration.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Add a known amount of an internal standard to both the sample and the calibration standards to correct for variations in injection volume and instrument response.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with appropriate parameters (an example is provided below, but optimization may be required).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 5 °C/min, and hold for 10 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/min (Helium)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

-

-

Inject a small volume (e.g., 1 µL) of each calibration standard and the sample into the GC-MS.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatograms of the standards and the sample based on its retention time and mass spectrum. The mass spectrum of this compound will show characteristic fragment ions.

-

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

-

Conclusion

This compound is a naturally occurring fatty alcohol found in a range of plant species. Its biosynthesis follows the general pathway for odd-chain fatty acids, originating from propionyl-CoA. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound from various plant matrices. Further research is warranted to expand the quantitative database of this compound across a wider array of plant species and to elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. Such knowledge will be invaluable for understanding its physiological role in plants and for exploring its potential applications in various industries, including pharmaceuticals and fragrance.

References

An In-depth Technical Guide to the Biological Role and Metabolism of 1-Tridecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecanol, a 13-carbon saturated fatty alcohol, is a naturally occurring compound found in various plants and microorganisms and has been detected in human tissues.[1] While its primary industrial applications are in the manufacturing of surfactants, lubricants, and plasticizers, its biological significance is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of the biological roles and metabolic pathways of this compound. It details its absorption, distribution, metabolism, and excretion, and explores its potential interactions with key cellular signaling pathways involved in lipid homeostasis. This document also includes detailed experimental protocols for studying the metabolism of long-chain fatty alcohols and a summary of key quantitative data.

Introduction

This compound (CH₃(CH₂)₁₂OH) is a long-chain primary fatty alcohol.[1] Although less common than even-chained fatty alcohols in biological systems, its endogenous presence and metabolic fate are relevant to understanding lipid metabolism and cellular function. This guide synthesizes the available scientific literature to provide an in-depth resource for researchers investigating the biochemistry and physiological effects of this compound.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈O | [1] |

| Molecular Weight | 200.36 g/mol | [1] |

| Appearance | Colorless oily liquid or white solid | [2] |

| Melting Point | 32 °C | |

| Boiling Point | 274-280 °C | |

| Solubility in Water | Practically insoluble | |

| Oral LD50 (rat) | 17200 mg/kg | |

| Dermal LD50 (rabbit) | 5600 mg/kg | [Cole-Parmer Material Safety Data Sheet] |

Biological Presence and Distribution

This compound is a natural product found in various organisms, including plants like Angelica gigas and Mikania cordifolia. In humans, it has been qualitatively detected in adipose tissue. Its presence in human feces and urine, as noted in the Human Metabolome Database, suggests it can be either of endogenous or exogenous (dietary) origin. The high lipophilicity of this compound facilitates its incorporation into cellular membranes and lipid droplets.

Metabolism of this compound

The metabolism of this compound follows the general pathway for long-chain fatty alcohol oxidation. The primary route involves a two-step oxidation to its corresponding carboxylic acid, tridecanoic acid.

Primary Metabolic Pathway: Oxidation

The oxidation of this compound occurs primarily in the liver and involves the sequential action of two key enzymes:

-

Alcohol Dehydrogenase (ADH): This enzyme catalyzes the oxidation of this compound to tridecanal, using NAD⁺ as a cofactor.

-

Aldehyde Dehydrogenase (ALDH): Tridecanal is subsequently oxidized to tridecanoic acid by ALDH, also utilizing NAD⁺.

Tridecanoic acid can then enter the β-oxidation pathway for energy production or be incorporated into complex lipids such as triglycerides and phospholipids.

Enzyme Kinetics

Regarding aldehyde dehydrogenases, several isoforms exhibit a preference for long-chain aliphatic aldehydes. Human ALDH3, for instance, is known to metabolize medium to long-chain aldehydes. This suggests that tridecanal, the intermediate in this compound metabolism, is likely a substrate for certain ALDH isoforms.

Alternative Metabolic Pathways

While oxidation is the primary metabolic route, omega (ω)-oxidation of the terminal methyl group of the resulting tridecanoic acid can occur, leading to the formation of a dicarboxylic acid. This is generally a minor pathway for fatty acid metabolism.

Potential Biological Roles and Signaling Pathway Interactions

The metabolic product of this compound, tridecanoic acid, as a fatty acid, has the potential to influence cellular signaling pathways that regulate lipid metabolism and inflammation.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors and are key regulators of lipid and glucose homeostasis. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that tridecanoic acid can bind to and activate PPAR isoforms (PPARα, PPARγ, PPARδ), thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammation.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. The activity of SREBPs is regulated by cellular sterol levels and can also be influenced by fatty acids. Polyunsaturated fatty acids have been shown to suppress the expression of SREBP-1c, a key regulator of fatty acid synthesis. While the specific effect of tridecanoic acid on SREBP signaling has not been elucidated, it is possible that, like other saturated fatty acids, it may have a role in the complex regulation of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is adapted from general procedures for studying drug metabolism in liver microsomes.

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a liver microsomal system.

Materials:

-

This compound

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated this compound or another long-chain fatty alcohol not present in the system)

-

GC-MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

-

Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and derivatize the residue (e.g., silylation) for GC-MS analysis to quantify the remaining this compound and identify its metabolites (tridecanal and tridecanoic acid).

Quantification of this compound and Tridecanoic Acid in Plasma by GC-MS

This protocol is based on established methods for fatty acid analysis in biological samples.

Objective: To quantify the concentration of this compound and its metabolite, tridecanoic acid, in plasma samples.

Materials:

-

Plasma sample

-

Internal standards (e.g., deuterated this compound and deuterated tridecanoic acid)

-

Methanol

-

Hexane

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standards.

-

Lipid Extraction: Perform a liquid-liquid extraction using a mixture of methanol and hexane to extract the lipids, including this compound and tridecanoic acid.

-

Phase Separation: Centrifuge to separate the organic and aqueous phases.

-

Isolation: Carefully collect the upper organic phase containing the lipids.

-

Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Derivatization: Add the derivatizing agent (e.g., BSTFA) to the dried extract and heat to convert this compound and tridecanoic acid into their volatile trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) mode for sensitive and specific quantification of the target analytes and their internal standards.

-

Quantification: Construct a calibration curve using standards of known concentrations to determine the absolute concentrations of this compound and tridecanoic acid in the plasma sample.

Conclusion

This compound, a long-chain fatty alcohol, is metabolized in the body primarily through oxidation to tridecanoic acid. While specific kinetic data for the enzymes involved are still to be fully elucidated, the general pathways are well-understood. The metabolic product, tridecanoic acid, has the potential to interact with key nuclear receptors like PPARs and influence lipid metabolism through pathways such as SREBP. Further research is warranted to fully uncover the specific biological roles of this compound and its metabolites, particularly in the context of metabolic health and disease. The experimental protocols provided in this guide offer a framework for researchers to pursue these investigations.

References

Solubility profile of 1-Tridecanol in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Tridecanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a long-chain fatty alcohol, in a range of common laboratory solvents. Understanding the solubility characteristics of a compound is a critical first step in the development of formulations, the design of chemical syntheses, and the planning of toxicological and pharmacological studies. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which consists of a long, non-polar 13-carbon alkyl chain and a polar hydroxyl (-OH) group. This amphiphilic nature leads to varied solubility in different types of solvents, generally following the principle of "like dissolves like."

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents. It is important to note that publicly available quantitative data for many common organic solvents is limited.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 131.68 mg/L[1][2][3] | 25 |

| 0.01 g/100 mL[4][5] | 20 | |||

| 4.533 mg/L (estimated) | 25 | |||

| Practically Insoluble | - | |||

| Chloroform | CHCl₃ | Polar Aprotic | 0.1 g/mL | - |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | - |

| Methanol | CH₃OH | Polar Protic | Soluble in alcohol | - |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | - |

| Acetone | C₃H₆O | Polar Aprotic | No Data Available | - |

| Toluene | C₇H₈ | Non-Polar | No Data Available | - |

| Hexane | C₆H₁₄ | Non-Polar | No Data Available | - |

Note: The term "soluble" indicates that a significant amount of the solute dissolves in the solvent, but the precise quantitative value is not specified in the cited sources. For solvents where "No Data Available" is indicated, a literature search did not yield specific solubility information for this compound.

General Solubility Observations

As a long-chain alcohol, this compound's solubility is influenced by the balance between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. The long carbon chain makes it poorly soluble in polar solvents like water. Conversely, it exhibits good solubility in non-polar and moderately polar organic solvents. While specific quantitative data is lacking for many organic solvents, it is expected to be readily soluble in solvents like toluene and hexane due to the non-polar nature of both the solute and the solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in a given solvent. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Principle

An excess amount of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical instrument.

Experimental Procedure

-

Preparation of the Sample: Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Addition of Solvent: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.

-

Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method.

-

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

A Technical Guide to the Historical Synthesis of 1-Tridecanol

For Researchers, Scientists, and Drug Development Professionals